

Safety and handling of 4-Bromo-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-5-methoxy-1H-indazole**

Cat. No.: **B1531023**

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **4-Bromo-5-methoxy-1H-indazole**

Introduction

4-Bromo-5-methoxy-1H-indazole (CAS No. 1192004-62-8) is a substituted indazole derivative that serves as a pivotal building block in medicinal chemistry and drug discovery.^[1] The indazole scaffold is a well-recognized "privileged structure" known to interact with a wide range of biological targets, and its derivatives are integral to the development of novel therapeutics, particularly kinase inhibitors for oncology.^{[2][3][4]} The strategic placement of the bromine atom and the methoxy group offers versatile handles for synthetic modification, allowing chemists to explore structure-activity relationships in the pursuit of potent and selective drug candidates.^{[2][5]}

This guide provides a comprehensive overview of the safety protocols, handling procedures, and risk mitigation strategies for **4-Bromo-5-methoxy-1H-indazole**. As a Senior Application Scientist, the objective is not merely to list procedures but to explain the causality behind them, ensuring that researchers, chemists, and drug development professionals can work with this compound effectively and safely. The protocols described herein are designed as self-validating systems, grounded in authoritative safety data and field-proven laboratory practices.

Compound Profile and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for its safe handling and use in experimental design.

Property	Value	Source(s)
Chemical Name	4-Bromo-5-methoxy-1H-indazole	[6] [7]
CAS Number	1192004-62-8	[6] [7]
Molecular Formula	C ₈ H ₇ BrN ₂ O	[6] [7]
Molecular Weight	227.06 g/mol	[7]
Appearance	Typically an off-white to brown solid/powder	[1] [8]
Purity	Commercially available at ≥95%	[1] [7]
Storage	Store at 2-8°C in a dry, well-ventilated place	[9]

Note: Specific properties such as melting point and spectroscopic data should be confirmed with the Certificate of Analysis (CoA) provided by the supplier for the specific lot in use.

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) with GHS classifications for **4-Bromo-5-methoxy-1H-indazole** is not consistently available, a robust risk assessment can be constructed by analyzing data from structurally analogous compounds.[\[6\]](#) This approach is critical for ensuring a high standard of safety in the absence of complete data for the exact molecule.

Analysis of Structural Analogs:

Analogous Compound	CAS Number	GHS Hazard Classifications	Source
5-Bromo-4-methoxy-1H-indazole	850363-67-6	H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled	[10]
4-Bromo-5-methyl-1H-indazole	926922-40-9	H302, H312, H332 H319: Causes serious eye irritation H335: May cause respiratory irritation	[9]
4-Bromo-1H-indazole	186407-74-9	H301/H302: Toxic/Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[11]
5-Bromo-1H-indazole	53857-57-1	Causes skin irritation Causes serious eye irritation May cause respiratory irritation	[12]

Inferred Hazard Profile for **4-Bromo-5-methoxy-1H-indazole**:

Based on the consistent classifications of its closest structural analogs, it is imperative to handle **4-Bromo-5-methoxy-1H-indazole** as a hazardous substance with the following potential risks:

- Acute Toxicity (Oral, Dermal, Inhalation): Harmful or toxic if swallowed, in contact with skin, or if inhaled.[9][10]
- Skin Irritation: Likely to cause skin irritation upon contact.[11][12]
- Eye Irritation: Likely to cause serious eye irritation.[9][11][12]
- Respiratory Irritation: May cause respiratory tract irritation if dust is inhaled (STOT SE 3).[9][11][12]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention, combining engineering controls and appropriate PPE, is mandatory. The causality for each control is directly linked to the inferred hazard profile.

Control Measure	Specification & Rationale	Source(s)
Engineering Controls	Chemical Fume Hood: All manipulations (weighing, transferring, preparing solutions) must be performed in a certified chemical fume hood. This is the primary defense against inhaling harmful dust (mitigating H332, H335).	[9][12]
Eye/Face Protection	Safety Goggles: Chemical splash goggles are required to prevent eye contact with the powder, which can cause serious irritation (mitigating H319). A face shield should be worn over goggles for larger quantities or when there is a significant splash risk.	[9][13]
Skin Protection	Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended. Change gloves immediately if contaminated. This is essential to prevent skin absorption and irritation (mitigating H312, H315). Lab Coat: A full-sleeved, buttoned lab coat must be worn to protect skin and clothing.	[9][12]
Respiratory Protection	Respirator: If working outside of a fume hood (not recommended) or during a large spill cleanup, a NIOSH/MSHA or European	[9][14]

Standard EN 149 approved respirator with a particulate filter is required.

Hygiene Practices

Do not eat, drink, or smoke in the laboratory.^{[9][15]} Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.^{[9][12]} Contaminated work clothes should be laundered separately before reuse.^[9]

Standard Operating Procedure for Safe Handling and Storage

Adherence to a strict protocol minimizes risk during routine laboratory use.

Protocol for Weighing and Dispensing:

- Preparation: Don all required PPE as specified in Section 3. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
- Transfer: Use a spatula to carefully transfer the required amount of **4-Bromo-5-methoxy-1H-indazole** from the stock bottle to a tared weighing vessel. Perform all transfers slowly to minimize dust generation.
- Containment: Keep the stock bottle and weighing vessel covered as much as possible during the process. Immediately and securely cap the stock bottle after use.
- Cleanup: Carefully wipe down the spatula and the balance with a damp cloth or towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
- Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid within the fume hood.

Storage Conditions:

- Temperature & Atmosphere: Store in a cool, dry place, ideally in a refrigerator designated for chemicals at 2-8°C.[9]
- Container: Keep the container tightly sealed to prevent moisture ingress and contamination. [9][12]
- Security: Store in a locked cabinet or area with restricted access to authorized personnel only.[9][12]
- Incompatibilities: Segregate from strong oxidizing and reducing agents to prevent potentially hazardous reactions.[12]

Emergency Protocols: Spills, Exposure, and Fire

Rapid and correct response during an emergency is critical to mitigating harm.

First Aid Measures:

- General Advice: In all cases of exposure, move the affected person from the hazardous area. Consult a physician immediately and provide them with the Safety Data Sheet for the compound or a suitable analog.[6][14]
- Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][11]
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][14]
- Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][14]
- Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[6][12]

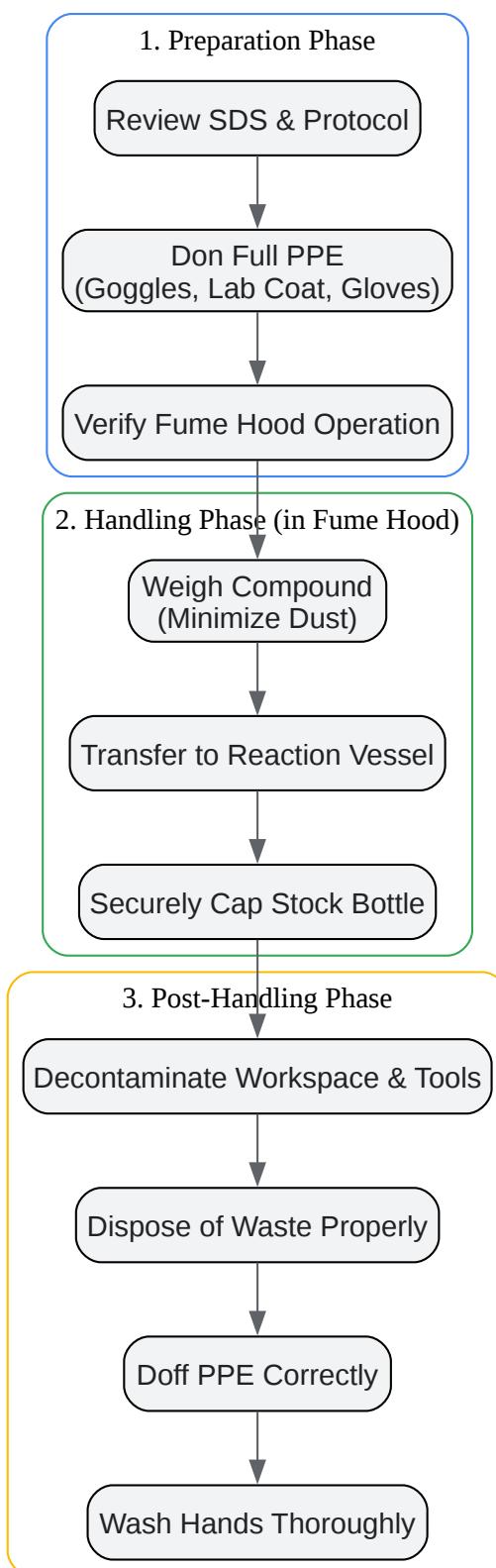
Accidental Release (Spill) Protocol:

- Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
- Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.
- Contain: Prevent the spill from spreading or entering drains.[\[9\]](#)
- Cleanup (Dry Spill): Wearing full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[\[9\]](#)[\[11\]](#)
- Decontaminate: Clean the spill area thoroughly with soap and water.

Firefighting Measures:

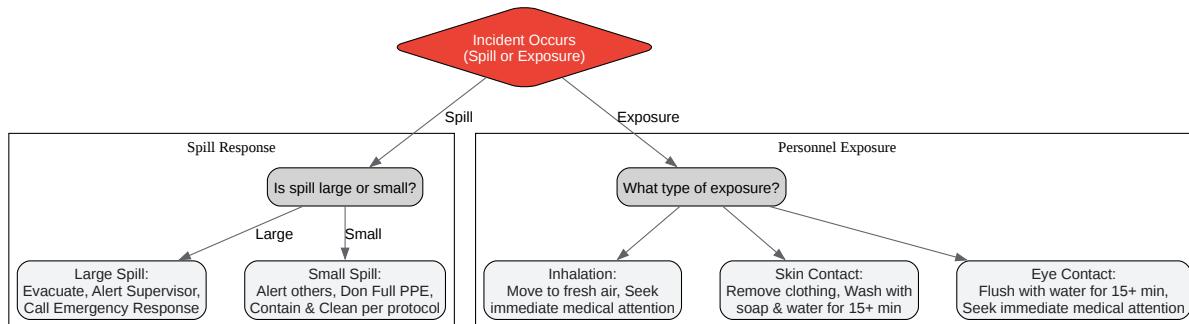
- Suitable Extinguishers: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[\[6\]](#)[\[14\]](#)
- Hazardous Combustion Products: Thermal decomposition can produce highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen bromide gas.[\[11\]](#)[\[12\]](#)[\[16\]](#)
- Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[\[6\]](#)[\[12\]](#)

Reactivity Profile and Synthetic Considerations

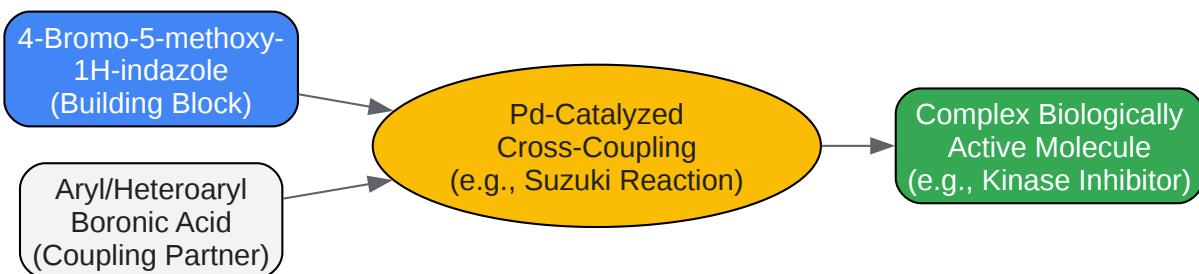

For the drug development professional, understanding the reactivity of **4-Bromo-5-methoxy-1H-indazole** is key to both its effective use and safe handling in synthesis.

- Incompatible Materials: Avoid contact with strong oxidizing agents and strong reducing agents, as these can lead to uncontrolled reactions.[\[12\]](#)
- Thermal Stability: While specific data is unavailable, related heterocyclic compounds can decompose at high temperatures, releasing toxic gases. Avoid excessive heating unless part of a controlled reaction protocol.[\[11\]](#)[\[12\]](#)

- Synthetic Utility and Hazards: The C4-bromine is the primary site for synthetic elaboration, most commonly via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[2]
 - Causality: These reactions often require bases (e.g., carbonates, phosphates, or alkoxides) and are run at elevated temperatures. The choice of base and solvent must be carefully considered to avoid side reactions or decomposition. The exothermicity of these reactions should be monitored, especially on a larger scale.


Visualization of Workflows and Logic

Visual diagrams provide an at-a-glance understanding of critical processes, reinforcing best practices.



[Click to download full resolution via product page](#)

Caption: A standard workflow for the safe handling of **4-Bromo-5-methoxy-1H-indazole**.

[Click to download full resolution via product page](#)

Caption: A decision tree for emergency response to spills or personnel exposure.

[Click to download full resolution via product page](#)

Caption: The role of **4-Bromo-5-methoxy-1H-indazole** as a key building block in synthesis.

Conclusion

4-Bromo-5-methoxy-1H-indazole is a valuable reagent in the landscape of modern pharmaceutical research. Its potential utility, however, is matched by its potential hazards. By treating this compound with the precautions outlined in this guide—derived from a careful analysis of its chemical properties and the behavior of its structural analogs—researchers can mitigate risks effectively. The consistent use of engineering controls, appropriate personal protective equipment, and strict adherence to handling protocols are the cornerstones of a safe and productive research environment.

References

- 1H-Indazole, 4-bromo-5-methoxy- Safety D
- 4-Bromo-1H-indazole Safety D
- MSDS of 4-bromo-1H-indazol-5-ol. Capot Chemical Co., Ltd. [\[Link\]](#)
- Preparation method of 4-bromo-5-methyl-1H-indazole.
- Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. National Institutes of Health (NIH). [\[Link\]](#)
- 5-bromo-4-methoxy-1h-indazole (C8H7BrN2O). PubChemLite. [\[Link\]](#)
- 4-bromo-5-methoxy-1H-indole. ChemSynthesis. [\[Link\]](#)
- 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. PharmaCompass. [\[Link\]](#)
- **4-BROMO-5-METHOXY-1H-INDAZOLE** [P42827]. ChemUniverse. [\[Link\]](#)
- The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- 4-bromo-2-(5-methoxy-1H-pyrazol-4-yl)indazole. PubChem. [\[Link\]](#)
- 4-bromo-5-methoxy-1h-indole (C9H8BrNO). PubChemLite. [\[Link\]](#)
- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde....
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [\[Link\]](#)
- 4-bromo-1H-indazole. PubChem. [\[Link\]](#)
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- 5-Bromo-4-fluoro-1-methyl-1h-indazole. PubChem. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. lookchem.com [lookchem.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
- 11. fishersci.de [fishersci.de]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. capotchem.cn [capotchem.cn]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. fishersci.fr [fishersci.fr]
- To cite this document: BenchChem. [Safety and handling of 4-Bromo-5-methoxy-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1531023#safety-and-handling-of-4-bromo-5-methoxy-1h-indazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com